molecular formula C12H14BrNO2 B1438277 3-(4-Bromophenoxy)azepan-2-one CAS No. 1019359-60-4

3-(4-Bromophenoxy)azepan-2-one

Cat. No.: B1438277
CAS No.: 1019359-60-4
M. Wt: 284.15 g/mol
InChI Key: OWHNXRVOBVKCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenoxy)azepan-2-one is an organic compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 . It is a research-use-only product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14BrNO2/c13-9-4-6-10(7-5-9)16-11-3-1-2-8-14-12(11)15/h4-7,11H,1-3,8H2,(H,14,15) . This indicates the presence of a bromophenyl group attached to an azepanone ring via an oxygen atom.


Physical and Chemical Properties Analysis

This compound is a powder . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available data.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

3-(4-Bromophenoxy)azepan-2-one and its derivatives have shown significant biological activities, particularly as enzyme inhibitors. A study highlighted the synthesis and biological evaluation of novel bromophenol derivatives, including compounds structurally related to this compound, for their carbonic anhydrase inhibitory potential. These compounds were tested against human carbonic anhydrase I and II isoforms, displaying strong inhibitory activity, which could have implications for treating conditions like glaucoma, epilepsy, and mountain sickness (Akbaba et al., 2013).

Synthesis of Azepine Derivatives

Another aspect of research on this compound involves the synthesis of azepine derivatives. The reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) has been used for regioselective synthesis, leading to various 2-substituted 2H-azepine derivatives. This method provides a versatile approach for generating compounds that could be further explored for their pharmacological properties (Cordonier et al., 2005).

Antimicrobial and Antifungal Activities

Research on azepine derivatives also extends to exploring their antimicrobial and antifungal activities. Novel 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides and their derivatives, which share a structural motif with this compound, have shown promising in vitro antimicrobial activity against pathogens like Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Demchenko et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

3-(4-bromophenoxy)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-9-4-6-10(7-5-9)16-11-3-1-2-8-14-12(11)15/h4-7,11H,1-3,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHNXRVOBVKCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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